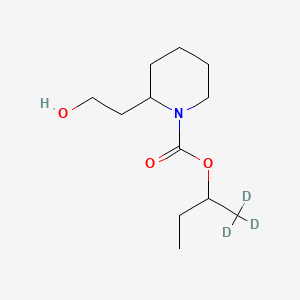

Picaridin-d3

Description

Rationale for Deuterium (B1214612) Incorporation in Picaridin Research

The primary reason for incorporating deuterium into the Picaridin structure is to create a highly effective internal standard for quantitative analysis. caymanchem.commedkoo.com In analytical chemistry, particularly when analyzing complex biological or environmental samples, an internal standard is a compound added in a known amount to samples, standards, and blanks. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. aptochem.com

A stable isotope-labeled version of the analyte is considered the ideal internal standard. aptochem.comnih.gov Picaridin-d3 is ideal for quantifying Picaridin because it has virtually the same chemical and physical properties as the unlabeled Picaridin. researchgate.net This means it behaves identically during extraction from a sample matrix (like blood or water), has the same retention time in chromatographic separation, and shows a similar response in the mass spectrometer's ion source. aptochem.com

However, due to the three deuterium atoms, this compound has a higher molecular weight than Picaridin. scbt.com A mass spectrometer can easily distinguish between the analyte (Picaridin) and the internal standard (this compound) based on this mass difference. metwarebio.com By comparing the instrument's response for Picaridin to the known concentration of this compound, researchers can calculate the exact amount of Picaridin in the original sample with high accuracy and precision. fishersci.es Deuterium is often chosen for labeling because of the abundance of hydrogen in organic molecules and the relative cost-effectiveness compared to other stable isotopes like ¹³C. aptochem.com

Historical Development and Current Landscape of Deuterated Analogs in Analytical Methodologies

The use of deuterated analogs is a mature and widely accepted practice within the field of analytical chemistry, especially in methods that utilize mass spectrometry. The development of this approach is intrinsically linked to the evolution of MS technologies. nih.gov The concept of isotope dilution mass spectrometry (IDMS), where an isotopically labeled standard is used for quantification, has been a gold standard for decades, providing the highest level of accuracy.

Initially, the synthesis of labeled compounds was a significant challenge. nih.gov However, advances in synthetic organic chemistry have made a wide range of deuterated analogs, including this compound, more accessible. nih.gov Today, the use of deuterated internal standards is routine in bioanalytical method development for pharmacokinetic studies, clinical diagnostics, and environmental monitoring. aptochem.comnih.gov

In the current landscape, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) heavily rely on deuterated standards. fishersci.es These standards are essential for developing robust, high-throughput methods that minimize variability and improve data reliability. aptochem.com The co-elution of the deuterated standard with the target analyte helps to compensate for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. aptochem.comcerilliant.com Regulatory bodies often recommend or require the use of stable isotope-labeled internal standards for bioanalytical method validation to ensure the reliability of data submitted for drug approval or environmental risk assessment. nih.gov The application of high-resolution mass spectrometry (HRMS) further enhances the utility of these standards by allowing for precise mass measurements and confident identification of both the analyte and its deuterated analog. nih.govresearchgate.net

Data Tables

Table 1: Comparison of Chemical Properties: Picaridin vs. This compound

| Property | Picaridin | This compound |

| Synonym(s) | Icaridin, KBR 3023, Bayrepel | Icaridin-d3, KBR 3023-d3, Bayrepel-d3 |

| Chemical Formula | C₁₂H₂₃NO₃ | C₁₂H₂₀D₃NO₃ |

| Molecular Weight | 229.3 g/mol orst.edu | ~232.3 g/mol scbt.comcaymanchem.com |

| CAS Number | 119515-38-7 orst.edu | 2928067-33-6 caymanchem.com |

| Appearance | Colorless liquid with little odor orst.edu | Oil caymanchem.com |

| Primary Use | Insect Repellent orst.eduorst.edu | Internal Standard for Quantification of Picaridin caymanchem.commedkoo.com |

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

232.33 g/mol |

IUPAC Name |

1,1,1-trideuteriobutan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-3-10(2)16-12(15)13-8-5-4-6-11(13)7-9-14/h10-11,14H,3-9H2,1-2H3/i2D3 |

InChI Key |

QLHULAHOXSSASE-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)OC(=O)N1CCCCC1CCO |

Canonical SMILES |

CCC(C)OC(=O)N1CCCCC1CCO |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Picaridin D3

Chemical Synthesis Approaches for Deuterium-Labeled Picaridin

The synthesis of Picaridin-d3, chemically named 2-(2-Hydroxyethyl)-1-piperidinecarboxylic Acid 1-Methyl-d3-propyl Ester, involves the introduction of three deuterium (B1214612) atoms specifically onto the terminal methyl group of the sec-butyl ester moiety. clearsynth.compharmaffiliates.com This requires synthetic strategies that are both highly regioselective and efficient in deuterium incorporation.

Regioselectivity is paramount in the synthesis of this compound to ensure the deuterium labels are located exclusively at the desired position. Direct hydrogen-deuterium (H/D) exchange on the final Picaridin molecule is generally unsuitable as it can lead to non-specific labeling at various positions, particularly the more acidic protons. Therefore, synthesis typically relies on the use of deuterated building blocks.

A primary strategy involves the acylation of the piperidine (B6355638) precursor, 2-(2-hydroxyethyl)piperidine, with a deuterated chloroformate. The synthesis of the required deuterated sec-butyl chloroformate can be achieved by reacting deuterated methyl iodide (CD₃I) or a deuterated Grignard reagent (CD₃MgI) with a suitable carbonyl compound to form the d3-sec-butanol intermediate, which is then converted to the chloroformate.

Another approach is the direct esterification of the N-carboxylated piperidine derivative. This involves first reacting 2-(2-hydroxyethyl)piperidine with an activating agent like phosgene (B1210022) or a phosgene equivalent to form an intermediate acyl chloride, which is then reacted with d3-sec-butanol. This method provides excellent control over the site of deuteration. General strategies for site-selective deuteration of heterocyclic compounds, which can be adapted for precursors, include methods like converting parts of the molecule into heterocyclic phosphonium (B103445) salts to facilitate targeted isotopic labeling. nih.gov

| Strategy | Description | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Deuterated Building Block (Acylation) | Use of a pre-labeled d3-sec-butyl chloroformate to acylate the piperidine precursor. | 2-(2-hydroxyethyl)piperidine, d3-sec-butyl chloroformate, Base | High regioselectivity; direct incorporation of the labeled moiety. | Requires prior synthesis of the deuterated chloroformate. |

| Deuterated Building Block (Esterification) | Reaction of the N-activated piperidine precursor with d3-sec-butanol. | 2-(2-hydroxyethyl)piperidine, Phosgene, d3-sec-butanol | Excellent regioselectivity; avoids handling unstable chloroformates directly in the final step. | Requires synthesis of d3-sec-butanol; use of toxic reagents like phosgene. |

| Catalytic H/D Exchange on Precursor | Ruthenium-catalyzed H/D exchange on a precursor molecule using D₂O as the deuterium source. rsc.org | sec-butanol, Ruthenium catalyst, D₂O | Potentially more atom-economical. | Risk of incomplete exchange or side reactions; requires careful catalyst and condition selection. |

High isotopic enrichment (typically >97%) is crucial for an internal standard to prevent signal overlap with the unlabeled analyte. The primary method to achieve this is through the use of highly enriched deuterium-labeled starting materials. For instance, using methyl-d3 iodide with a deuterium enrichment of 99.5% or higher directly translates to a highly enriched final product.

In methods involving H/D exchange, such as the synthesis of a deuterated precursor, efficiency can be enhanced by repeated reaction cycles. nih.gov For example, a substrate might be heated with a deuterium source like deuterated acetic acid (CH₃COOD) or heavy water (D₂O) multiple times, with the solvent being removed in-vacuo between cycles to drive the equilibrium towards full deuteration. nih.gov The choice of catalyst and reaction conditions (temperature, time) also plays a critical role in maximizing the efficiency of deuterium incorporation. nih.gov

Analytical Characterization of this compound Purity and Isotopic Integrity

Once synthesized, this compound must undergo rigorous analytical testing to confirm its chemical purity, the precise location of the deuterium atoms, and the level of isotopic enrichment. This validation is essential for its function as a reliable internal standard.

Chromatographic methods are employed to assess the chemical purity of the synthesized this compound, separating it from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity analysis. A reversed-phase column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector can be used for quantification. While HPLC can effectively determine chemical purity, it generally cannot separate the deuterated from the non-deuterated compound due to their nearly identical physical properties. nih.gov

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID), is another powerful technique for assessing the purity of volatile compounds like Picaridin. It provides high resolution and is effective for separating impurities with different boiling points.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive technique for both purity and isotopic analysis. nih.gov The liquid chromatograph separates the components of the sample, which are then ionized and analyzed by the mass spectrometer. The mass detector can differentiate between this compound (m/z 233.2 for [M+H]⁺) and any residual unlabeled Picaridin (m/z 230.2 for [M+H]⁺), allowing for the precise determination of isotopic purity and enrichment. glpbio.comnih.gov

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method | Purpose |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 2.1x100mm, 2.2µm) nih.gov | Acetonitrile/Water with Formic Acid Gradient | UV, Diode Array Detector (DAD) | Chemical Purity Assessment |

| GC | Capillary Column (e.g., DB-5ms) | Helium | Flame Ionization Detector (FID) | Chemical Purity Assessment |

| LC-MS/MS | Reversed-Phase C18 | Methanol/Water Gradient nih.gov | Triple Quadrupole or QTOF Mass Spectrometer | Isotopic Enrichment, Purity, and Quantification |

Spectroscopic techniques provide definitive evidence of the molecular structure, confirming that the deuterium atoms are in the correct position and at the desired level of enrichment.

Mass Spectrometry (MS): As mentioned, MS is fundamental. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum of this compound will show a molecular ion peak at a mass 3 daltons higher than that of unlabeled Picaridin (e.g., M.Wt 232.33 for d3 vs. 229.3 for d0). pharmaffiliates.comorst.edu The relative intensities of the peaks for the deuterated and non-deuterated species allow for the calculation of the isotopic enrichment percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation and verifying the position of isotopic labels.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and a signal at the chemical shift corresponding to the labeled methyl group would confirm the location of the deuterium.

¹³C NMR (Carbon-13 NMR): The carbon atom attached to the deuterium atoms (the -CD₃ group) will show a characteristic multiplet signal due to C-D coupling and a noticeable isotopic shift compared to the corresponding -CH₃ group in the unlabeled compound. researchgate.net

| Technique | Expected Observation | Information Provided |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z ≈ 233.2. glpbio.com | Confirmation of molecular weight; calculation of isotopic enrichment. |

| ¹H NMR | Absence or significant reduction of the proton signal for the -CH₃ group in the sec-butyl ester. | Verification of the regioselectivity of deuteration. |

| ¹³C NMR | Appearance of a multiplet for the -CD₃ carbon due to C-D coupling and an isotopic shift. | Confirmation of the deuteration site and structural integrity. researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Chemical Family |

|---|---|---|

| This compound | Icaridin-d3; 2-(2-Hydroxyethyl)-1-piperidinecarboxylic Acid 1-Methyl-d3-propyl Ester clearsynth.com | Piperidine, Carbamate Ester |

| Picaridin | Icaridin; Bayrepel; KBR 3023 orst.edu | Piperidine, Carbamate Ester |

| 2-(2-hydroxyethyl)piperidine | - | Piperidine, Alcohol |

| Methyl-d3 iodide | Deuterated methyl iodide; Iodomethane-d3 | Organohalide |

| sec-Butanol | Butan-2-ol | Alcohol |

| sec-Butyl chloroformate | - | Chloroformate |

| Phosgene | Carbonyl dichloride | Acyl halide |

| Deuterium oxide | Heavy water; D₂O | Inorganic Oxide |

| Acetic acid-d4 | Perdeuterated acetic acid; CD₃COOD | Carboxylic Acid |

| Acetonitrile | - | Nitrile |

| Methanol | - | Alcohol |

Advanced Mass Spectrometry Applications of Picaridin D3 in Quantitative Analysis

Utilization of Picaridin-d3 as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Principles of IDMS for Enhanced Analytical Accuracy and Precision

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative method that relies on the principle of adding a known amount of a stable isotope-labeled analog of the analyte to the sample. This compound serves as an ideal internal standard for the quantification of Picaridin because it is chemically identical to Picaridin but differs in mass due to the incorporation of deuterium (B1214612) atoms (typically three, denoted as -d3) clearsynth.com. This isotopic labeling ensures that this compound behaves identically to Picaridin throughout the entire analytical process, from sample preparation to instrumental detection.

The primary advantage of using this compound in IDMS is its ability to compensate for systematic errors and variations that can affect quantitative results. During sample preparation steps such as extraction, purification, and derivatization, losses of the analyte can occur. Since this compound is subjected to the exact same physical and chemical conditions, any loss of the analyte is proportionally mirrored by the loss of the internal standard. Consequently, the ratio of the Picaridin signal to the this compound signal remains constant, irrespective of the extent of sample loss jst.go.jp.

Furthermore, IDMS with a deuterated standard effectively corrects for matrix effects, which are common in complex samples like biological fluids or environmental matrices. These effects can cause ion suppression or enhancement during the ionization process in mass spectrometry, leading to inaccurate quantification. Because this compound experiences the same matrix-induced ionization changes as Picaridin, their signal ratio remains unaffected by these interferences researchgate.net. Similarly, variations in instrument performance, such as fluctuations in ionization source efficiency or detector response, are also compensated for by monitoring the analyte-to-standard ratio. This inherent self-correction mechanism is what elevates IDMS, when employing a suitable labeled standard like this compound, to the gold standard for quantitative analysis, ensuring superior accuracy and precision compared to methods using non-isotopic internal standards or external calibration alone hudsonriver.org.

Data Table 1: Illustrative Signal Ratios in IDMS

This table demonstrates how the analyte-to-standard ratio remains constant despite variations in sample handling and instrumental response.

| Sample Condition | Picaridin Signal (Area) | This compound Signal (Area) | Analyte/Standard Ratio |

| Initial Spike | 10,000 | 10,000 | 1.00 |

| After Extraction (5% loss) | 9,500 | 9,500 | 1.00 |

| During Ionization (10% suppression) | 8,550 | 8,550 | 1.00 |

| Hypothetical Sample Analysis | |||

| Sample A (Low Concentration) | 2,500 | 10,000 | 0.25 |

| Sample B (High Concentration) | 25,000 | 10,000 | 2.50 |

Strategies for Matrix Effect Compensation in Complex Sample Matrices

Complex sample matrices, such as biological fluids (plasma, urine), environmental water, or formulated products, often contain a multitude of co-extracted compounds. These co-extractives can significantly interfere with the ionization efficiency of the target analyte in mass spectrometry, particularly in soft ionization techniques like electrospray ionization (ESI). This interference manifests as ion suppression (a decrease in analyte signal) or ion enhancement (an increase in analyte signal), both of which can lead to substantial errors in quantification if not properly managed science.gov.

The most effective strategy for compensating for matrix effects is the use of a stable isotope-labeled internal standard, such as this compound, when analyzing Picaridin. Due to their identical chemical and physical properties, Picaridin and this compound are expected to experience similar ionization efficiencies and matrix-induced effects. By monitoring the ratio of the peak areas of Picaridin to this compound, the impact of ion suppression or enhancement on both compounds is effectively normalized, thereby yielding accurate quantification of Picaridin even in the presence of significant matrix interferences jst.go.jpresearchgate.net.

While this compound is the primary tool for matrix effect compensation, complementary sample preparation techniques can further enhance the robustness of the analytical method. These include:

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques selectively isolate Picaridin and this compound from the bulk of the matrix components, significantly reducing the concentration of interfering substances that reach the mass spectrometer hudsonriver.orgcsic.es.

Dilution: Diluting the sample can decrease the concentration of matrix components, thereby minimizing their impact on ionization. However, this approach can also reduce the analyte concentration, potentially lowering sensitivity and requiring careful optimization.

Chromatographic Separation: Employing highly efficient liquid chromatography (LC) or gas chromatography (GC) separates Picaridin and this compound from matrix interferences based on their differential retention times.

Tandem Mass Spectrometry (MS/MS): Detection using MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, provides an additional layer of selectivity. By monitoring specific precursor-to-product ion transitions, the method can distinguish the analyte from other compounds that may co-elute or have similar masses, further mitigating the impact of residual matrix effects science.govscience.gov.

Data Table 2: Impact of Sample Preparation on Picaridin Recovery in Complex Matrices

This table illustrates the improvement in Picaridin recovery when using SPE, a common sample preparation technique, in the presence of matrix components. The high recovery of the deuterated standard further validates the method's robustness.

| Sample Matrix | Picaridin Added (ng/mL) | Picaridin Measured (ng/mL) (No Prep) | Picaridin Measured (ng/mL) (SPE Prep) | This compound Recovery (%) (SPE Prep) |

| Blank Solvent | 10 | 10.1 | 10.0 | 98.5 |

| Plasma (Diluted) | 10 | 6.5 | 9.2 | 95.2 |

| Urine (Diluted) | 10 | 7.2 | 9.5 | 96.8 |

| Insecticide Formula | 10 | 5.8 | 8.9 | 93.1 |

Note: "No Prep" indicates direct injection after simple dilution, highlighting significant matrix effects. SPE preparation substantially improves Picaridin recovery, and the high recovery of this compound confirms consistent extraction efficiency.

Robust Calibration Curve Generation and Validation Protocols for this compound Assays

The development of a robust quantitative assay using this compound involves meticulous calibration curve generation and comprehensive method validation.

Calibration Curve Generation: A calibration curve is established by preparing a series of standards containing known concentrations of Picaridin, each spiked with a constant, known amount of this compound. These standards are then analyzed using the chosen mass spectrometry method, typically LC-MS/MS. The peak area (or height) for both Picaridin and this compound is recorded. The ratio of the Picaridin peak area to the this compound peak area (Analyte/Internal Standard ratio) is then plotted against the known concentration of Picaridin in the standards. Linear regression analysis, often employing weighting schemes (e.g., 1/x or 1/x²), is used to fit a line to these data points, generating an equation that describes the relationship between the concentration and the signal ratio jst.go.jpethz.ch. The calibration range must be carefully selected to encompass the expected range of Picaridin concentrations in the unknown samples.

Validation Protocols: Method validation is critical to ensure that the assay is reliable, reproducible, and fit for its intended purpose. Key validation parameters, all of which are significantly supported by the use of this compound, include:

Linearity: Demonstrates that the Analyte/Internal Standard ratio is directly proportional to the analyte concentration across the defined calibration range. This is assessed by the correlation coefficient (r²) of the calibration curve and residual analysis science.gov.

Accuracy: Assesses how close the measured values are to the true value. It is typically evaluated by analyzing quality control (QC) samples at different concentration levels (low, medium, high) and calculating the percent recovery: [(Measured Concentration - True Concentration) / True Concentration] * 100%. This compound ensures that accuracy measurements are not confounded by variations in sample processing or instrument response jst.go.jpresearchgate.net.

Precision: Evaluates the reproducibility of the measurements, expressed as the coefficient of variation (CV). Both intra-day (repeatability) and inter-day precision are assessed by analyzing QC samples multiple times. A low CV indicates high precision jst.go.jpresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration at which the analyte can be reliably detected, while the LOQ is the lowest concentration at which it can be quantified with acceptable accuracy and precision. This compound helps establish a reliable LOQ by ensuring consistent signal-to-noise ratios and reproducible responses jst.go.jp.

Selectivity/Specificity: Confirms that the method can accurately measure Picaridin in the presence of other components in the sample matrix. This is demonstrated by analyzing blank samples and potentially interfering substances science.govscience.gov.

Stability: Assesses the stability of Picaridin in the sample matrix during storage, sample preparation, and analysis. The stability of this compound itself is also crucial for its function as an internal standard researchgate.net.

Data Table 3: Summary of Validation Parameters for a Picaridin Assay using this compound

This table presents typical results obtained during the validation of a quantitative Picaridin assay employing this compound as an internal standard.

| Validation Parameter | Low QC (1 ng/mL) | Medium QC (10 ng/mL) | High QC (50 ng/mL) | Acceptance Criteria |

| Accuracy (%) | 98.5 | 101.2 | 99.8 | 85-115% |

| Precision (CV %) | 4.2 | 3.1 | 2.5 | ≤ 15% |

| Linearity (R²) | N/A | 0.999 | N/A | ≥ 0.990 |

| LOQ (ng/mL) | N/A | 0.5 | N/A | Defined |

| Recovery (%) | N/A | 96.5 | N/A | ≥ 80% |

Note: QC samples are prepared by spiking known concentrations of Picaridin into the sample matrix and analyzed in replicate. Accuracy is calculated as [(Measured - Theoretical)/Theoretical] * 100%. Precision is the coefficient of variation (CV).

Compound List

Picaridin

this compound

Picaridin D3 in Environmental Tracing and Degradation Studies: Methodological Frameworks

Application of Picaridin-d3 in Environmental Fate Methodology

This compound plays a crucial role in understanding the environmental persistence and transformation pathways of Picaridin. Its use as an isotopic tracer allows for the elucidation of complex degradation processes that Picaridin undergoes in different environmental matrices.

Isotopic Tracer Studies for Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Abiotic transformation processes, such as photolysis (degradation by light) and hydrolysis (degradation by water), are key factors determining the environmental fate of chemicals. Picaridin is generally considered stable to hydrolysis under typical environmental pH and temperature conditions, with significant activation free energy barriers reported for potential hydrolytic pathways researchgate.net. Similarly, Picaridin does not possess chromophores that absorb significantly at wavelengths above 290 nm, suggesting it is not highly susceptible to direct photolysis by sunlight nih.gov.

While direct experimental data on the use of this compound specifically for tracing abiotic degradation pathways in environmental samples is limited in the provided search results, the principle of using deuterated analogues in such studies is well-established. In theory, this compound could be introduced into controlled environmental simulations (e.g., irradiated water samples, buffered solutions) to track the formation and disappearance of Picaridin and its potential abiotic transformation products. The mass difference between Picaridin and this compound would allow researchers to differentiate between the parent compound and its deuterated counterpart, thereby quantifying degradation rates and identifying any mass-balance deviations that might indicate the formation of specific breakdown products.

Elucidation of Biodegradation Mechanisms in Diverse Environmental Compartments

Biodegradation, the breakdown of substances by microorganisms, is a significant pathway for the removal of many organic compounds from the environment. While specific studies detailing the microbial degradation pathways of Picaridin using this compound are not explicitly detailed in the provided search results, the general understanding is that Picaridin is expected to bind to soil and be broken down by bacteria orst.eduorst.edu.

The application of this compound in biodegradation studies would involve spiking environmental samples (soil, water, sediment) with known amounts of this compound alongside Picaridin. By analyzing the isotopic ratios of Picaridin and this compound over time, researchers can infer how microbial activity affects both molecules. If this compound is metabolized by microorganisms at a similar rate to Picaridin, it validates its use as a tracer for these processes. Furthermore, identifying specific deuterated metabolites of this compound could help elucidate the biochemical pathways involved in Picaridin biodegradation, offering insights into the enzymes and microbial consortia responsible for its breakdown in different environmental compartments like soil and water mdpi.com.

Method Development for Environmental Monitoring of Picaridin Using this compound

This compound is widely recognized and utilized as an internal standard in analytical methods for quantifying Picaridin in various matrices. Its chemical similarity to Picaridin ensures that it behaves identically during sample preparation and instrumental analysis, compensating for variations that can occur during these steps.

Analytical Procedures for Picaridin Quantification in Aquatic Systems (e.g., Wastewater, Surface Waters)

The quantification of Picaridin in aquatic environments, such as wastewater and surface waters, often employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography coupled with mass spectrometry (GC-MS) nih.govnih.govfishersci.es. This compound serves as an ideal internal standard in these techniques.

A typical method involves spiking a known amount of this compound into the water sample before extraction. For instance, a study developed a method for analyzing Picaridin and DEET in human urine, using this compound as an internal standard, with sample preparation involving solid-phase extraction (SPE) and subsequent LC-MS/MS analysis nih.gov. The method achieved limits of detection ranging from 0.06–0.11 µg/L with extraction recoveries between 74%–88% nih.gov. Another approach for general environmental samples might involve SPE to isolate Picaridin and this compound from water, followed by GC-MS analysis, where dibutyl phthalate (B1215562) was used as an internal standard for Picaridin in formulation analysis epa.gov. However, deuterated standards like this compound are preferred for environmental matrices due to their improved accuracy in compensating for matrix effects fishersci.es.

Methodologies for Assessing Picaridin Distribution in Terrestrial Matrices (e.g., Soil, Sediment)

Assessing the distribution and concentration of Picaridin in terrestrial matrices like soil and sediment also benefits from the use of this compound as an internal standard. While specific published methodologies for soil and sediment analysis using this compound were not detailed in the provided search snippets, the general analytical approach would mirror that for aquatic systems.

Sample preparation would likely involve extraction of Picaridin and this compound from the soil or sediment matrix using appropriate solvents. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to clean up and concentrate the analytes. The extracted samples would then be analyzed using GC-MS or LC-MS/MS. The presence of this compound would allow for accurate quantification of Picaridin by correcting for any losses during extraction or variations in instrument response. The estimated soil sorption coefficient (Koc) for Picaridin is approximately 389, suggesting it may adsorb to soil, making extraction efficiency a critical factor that an internal standard like this compound helps to manage orst.eduorst.edu.

Isotopic Tracer Applications in Ecotoxicological Research Methodologies (Non-Mammalian Systems)

Picaridin is known to be moderately toxic to fish and can affect the growth of green algae orst.eduorst.edu. Understanding the uptake, metabolism, and distribution of Picaridin in non-mammalian organisms is crucial for ecotoxicological risk assessment. This compound can be a valuable tool in such research.

While direct studies on this compound in non-mammalian ecotoxicology were not explicitly found, its application would follow established principles for isotopic tracers. For example, in studies investigating the bioaccumulation or trophic transfer of Picaridin in aquatic organisms (e.g., fish, invertebrates), this compound could be introduced into the aquatic environment or the diet of the organisms. By measuring the ratio of Picaridin to this compound in tissue samples, researchers could determine the bioaccumulation factor and assess the metabolic fate of Picaridin within these organisms. This isotopic labeling provides a robust method to track the compound's internal kinetics and distribution, offering more accurate data than relying solely on the parent compound, which might be subject to environmental losses or analytical challenges.

Compound List:

Picaridin

this compound

DEET

DEET-d10

DHMB (N,N-diethyl-3-(hydroxymethyl) benzamide)

DCBA (3-(diethylcarbamoyl) benzoic acid)

Dibutyl phthalate

Ibuprofen-d3

Piperine

Bayrepel™

KBR 3023

Saltidin

Propidine

Hydroxyethyl isobutyl piperidine (B6355638) carboxylate (INCI)

PBDE

AHTN

HHCB

PMD (p-menthane-3,8-diol)

Methodological Approaches for Biotransformation Studies in Non-Target Organisms (e.g., Fish, Aquatic Invertebrates, Algae)

While specific biotransformation studies detailing this compound in non-target organisms are not extensively detailed in the provided literature, general methodologies for assessing the fate of xenobiotics, including pesticides and repellents, in aquatic ecosystems are well-established. These approaches aim to understand how organisms metabolize, transform, or eliminate chemical compounds.

General Methodological Frameworks

Studies investigating the biotransformation of chemicals in non-target organisms typically employ a combination of in vitro and in vivo experimental designs.

In Vitro Studies: These often utilize isolated biological components such as liver microsomes, homogenates, or primary cell cultures (e.g., hepatocytes) from representative aquatic species like fish researchgate.net. These systems allow for the controlled incubation of the test compound with enzymes responsible for metabolic transformations. Analytical techniques such as liquid scintillation counting and thin-layer chromatography are commonly used to identify and quantify metabolites. Extrapolation models can then be used to estimate in vivo metabolic rates and predict bioconcentration factors researchgate.net.

In Vivo Studies: These involve exposing whole organisms to the compound and subsequently analyzing tissues, excreta, or surrounding media for the parent compound and its metabolites. For instance, studies on Picaridin have identified its stability to hydrolysis under environmental conditions and its rapid degradation by aerobic bacteria, suggesting microbial biotransformation pathways are significant in its environmental fate epa.govorst.edu. While not directly involving this compound, these findings indicate that studies on Picaridin's breakdown products in environmental matrices, potentially involving microbial consortia or specific enzyme activities, would be relevant.

Ecotoxicity Context for Biotransformation Studies

Analytical Techniques for Exposure Assessment in Environmental Model Systems

This compound is primarily utilized as an internal standard in analytical chemistry to improve the accuracy of Picaridin quantification, particularly in biological samples nih.govjst.go.jpcaymanchem.com. While direct applications of this compound in environmental matrices (water, soil, sediment) are not explicitly detailed in the provided search results, the analytical techniques employed for Picaridin analysis are standard for environmental exposure assessments.

Role of this compound as an Internal Standard

This compound, being an isotopically labeled analog of Picaridin, exhibits similar chemical and physical properties, making it an ideal internal standard. It is added to samples at a known concentration before sample preparation. During analysis, it co-elutes with Picaridin, and its response is used to correct for variations in sample recovery, matrix effects, and instrument performance nih.govjst.go.jpcaymanchem.com. This is crucial for accurate quantification of Picaridin in complex samples.

Analytical Methodologies for Picaridin Quantification

The primary analytical technique for quantifying Picaridin, often utilizing this compound as an internal standard, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) nih.govjst.go.jp.

Methodological Steps:

Sample Preparation: A common approach involves Solid-Phase Extraction (SPE) for sample cleanup and analyte concentration. For instance, urine samples are acidified and then passed through a SPE cartridge, typically made of a modified polystyrenedivinylbenzene polymer, to retain hydrophobic compounds nih.gov.

Chromatographic Separation: The extracted analytes are then separated using High-Performance Liquid Chromatography (HPLC). A typical setup involves an InertSustain AQ-C18 column with a mobile phase gradient consisting of water with formic acid and acetonitrile (B52724) nih.gov.

Mass Spectrometry Detection: The separated compounds are detected using a triple quadrupole mass spectrometer. Ionization is commonly performed in positive ion mode, followed by Multiple Reaction Monitoring (MRM) to achieve high sensitivity and selectivity for Picaridin and its deuterated analog nih.gov.

Performance Metrics of an LC-MS/MS Method (using this compound as IS):

The performance of such analytical methods is characterized by several key parameters, as demonstrated in studies analyzing Picaridin in human urine:

| Analytical Parameter | Reported Value(s) | Citation |

| Limit of Detection (LOD) | 0.06–0.11 µg/L | nih.gov |

| Extraction Recovery | 74%–88% | nih.gov |

| Intraday Precision (RSD) | 1.5%–17.5% | nih.gov |

| Interday Precision (RSD) | 0.9%–15.8% | nih.gov |

| Max Picaridin Conc. (Urine) | 50 µg/L (detected at 9.3 h after use) | nih.govjst.go.jp |

Application in Environmental Model Systems

Investigation of Deuterium Isotope Effects and Mechanistic Insights with Picaridin D3

Spectroscopic Characterization of Isotopic Shifts in Picaridin-d3

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and electronic environment of molecules. For deuterated compounds like this compound, NMR is instrumental in confirming the site of deuteration and investigating the subtle effects of isotopic substitution on molecular behavior. The replacement of hydrogen with deuterium (B1214612) (a heavier isotope) can lead to changes in chemical shifts, coupling constants, and relaxation times, which can be sensitive indicators of molecular structure and dynamics, including conformational preferences and molecular motion.

When this compound is analyzed by ¹H NMR, the absence or significant reduction in signal intensity for the protons at the deuterated position provides direct evidence of successful isotopic labeling. Furthermore, secondary deuterium isotope effects (SKIEs) can influence the chemical shifts of neighboring protons. For instance, if the methyl group of the 1-methylpropyl moiety of Picaridin is deuterated (forming this compound), the protons on the adjacent methylene (B1212753) group (-CH₂-) might experience a slight upfield shift due to these effects. These subtle shifts, though often small, can be critical for assigning complex spectra and understanding local electronic environments.

Dynamic analysis using NMR can involve observing changes in peak shapes, linewidths, and relaxation rates (T₁ and T₂). Deuterium substitution can alter the relaxation properties of nearby nuclei, providing insights into molecular motion and flexibility. For example, changes in the T₁ relaxation times of protons adjacent to the deuterated site can indicate altered rotational or vibrational modes. While specific research findings detailing this compound's NMR spectral analysis are not widely published in publicly accessible literature, the principles of NMR spectroscopy allow for the characterization of its structure and dynamics.

Data Table: Expected ¹H NMR Spectral Changes Due to Deuteration in this compound

| Proton/Deuteron Site | Expected ¹H NMR Chemical Shift (ppm) | Expected Impact of Deuteration | Mechanistic Insight Gained |

| Methyl group (-CH₃) | Absent/Significantly reduced signal | Deuterated (CD₃) | Confirms site of labeling |

| Adjacent methylene (-CH₂-) | ~1.5-2.0 (typical range) | Slight upfield shift (SKIE) | Local electronic environment |

| Other protons | ~0.8-4.0 (typical range) | Minimal to no direct effect | Structural confirmation |

Note: Specific chemical shift values are illustrative and depend on the exact molecular environment and solvent. Research findings specific to this compound are limited in public domain.

Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Induced Spectral Changes

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to changes in molecular structure, including isotopic substitution. The replacement of hydrogen (¹H) with deuterium (²H) significantly alters the vibrational frequencies due to the mass difference, providing a clear spectral marker for the deuterated site.

In this compound, the most significant spectral changes due to deuteration are expected in the stretching and bending vibrational modes involving the carbon-deuterium (C-D) bonds. C-H stretching vibrations typically occur in the region of 2800-3000 cm⁻¹, while C-D stretching vibrations are found at lower frequencies, generally between 2100-2200 cm⁻¹ researchgate.netaps.org. This distinct shift allows for the unambiguous identification and quantification of the deuterated methyl group. Similarly, C-H bending modes will shift to different frequencies compared to C-D bending modes.

IR spectroscopy is based on the absorption of infrared radiation, which occurs when a vibration causes a change in the molecule's dipole moment ksu.edu.saedinst.com. Raman spectroscopy, conversely, relies on the inelastic scattering of light, where a vibration causes a change in the molecule's polarizability ksu.edu.saedinst.com. While both techniques can detect C-D bonds, their sensitivity to specific bonds can differ based on the molecular structure and the nature of the vibration. For instance, symmetric stretching or bending modes, which might have minimal dipole moment changes, could be less intense in IR but more prominent in Raman spectra, and vice versa.

The presence of distinct C-D stretching and bending bands in the IR and Raman spectra of this compound, compared to its non-deuterated counterpart, provides direct evidence of deuterium incorporation. These spectral fingerprints are crucial for confirming the synthesis of this compound and can be used to monitor its presence and purity. Furthermore, by comparing the vibrational spectra of this compound with Picaridin, researchers can investigate subtle changes in bond strengths and molecular conformations influenced by deuteration, potentially offering mechanistic insights into how Picaridin interacts in biological systems or undergoes degradation processes.

Data Table: Expected Vibrational Spectral Changes Due to Deuteration in this compound

| Vibration Type | Bond Involved | Expected Frequency (cm⁻¹) (H) | Expected Frequency (cm⁻¹) (D) | Observed Shift (cm⁻¹) | Mechanistic Insight Gained |

| Stretching | C-H (methyl) | ~2950-3000 | - | N/A | Baseline for comparison |

| Stretching | C-D (methyl) | - | ~2100-2200 | ~750-900 | Confirms deuteration site |

| Bending (symmetric) | C-H (methyl) | ~1375 | - | N/A | Baseline for comparison |

| Bending (symmetric) | C-D (methyl) | - | ~1000-1100 | ~275-375 | Confirms deuteration site |

Note: Specific frequency values are typical for deuterated methyl groups and may vary based on the molecular environment and spectroscopic technique (IR vs. Raman). Detailed experimental data for this compound are not extensively available in public literature.

Future Directions and Emerging Research Trajectories for Picaridin D3

Integration of Picaridin-d3 into Advanced High-Throughput Analytical Platforms

The primary application of this compound in analytical chemistry is its use as an internal standard in mass spectrometry-based quantification methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) caymanchem.comcaymanchem.com. High-throughput analytical platforms demand internal standards that are chemically identical to the analyte but distinguishable by mass, thereby compensating for variations in sample preparation, injection volume, and ionization efficiency. This compound, with its deuterated methyl group, fits this requirement perfectly caymanchem.comcaymanchem.comjst.go.jp. Its integration into these platforms is crucial for the accurate and precise determination of Picaridin levels in complex matrices such as biological fluids (e.g., urine) jst.go.jpnih.gov and potentially in environmental samples. The development of robust LC-MS/MS methods utilizing this compound as an internal standard has been demonstrated for the biomonitoring of Picaridin exposure in human urine, achieving sensitive detection limits jst.go.jpnih.gov. Future research will likely focus on further optimizing these methods for even greater throughput and sensitivity, enabling large-scale epidemiological studies and environmental monitoring programs.

Contributions to Methodological Standardization and Harmonization in Environmental and Bioanalytical Chemistry

The availability of well-characterized deuterated internal standards like this compound is fundamental to the standardization and harmonization of analytical methods across different laboratories and studies cymitquimica.com. By providing a reliable reference material with a near-identical chemical behavior to Picaridin, this compound aids in method validation processes, ensuring accuracy, precision, and reproducibility. Studies employing this compound for the quantification of Picaridin in biological samples, such as urine, have reported high extraction recoveries (74%–88%) and low limits of detection (0.06–0.11 µg/L) jst.go.jpnih.gov. These performance metrics, achieved through the use of this compound, contribute to the establishment of standardized protocols for Picaridin analysis. This is vital for regulatory bodies, environmental agencies, and public health organizations to ensure that data generated from different sources are comparable and reliable. The consistent use of this compound as a reference standard can lead to greater confidence in Picaridin exposure assessments and environmental monitoring data.

Future Prospects in Chemical Ecology and Repellent Science through Advanced Isotopic Studies

Isotopically labeled compounds are invaluable tools in chemical ecology and the study of repellent mechanisms. This compound can be employed in advanced isotopic studies to trace the metabolic fate, environmental degradation pathways, and interactions of Picaridin within biological systems and ecosystems cymitquimica.com. For instance, researchers could use this compound to investigate the precise mechanisms by which Picaridin interacts with insect olfactory receptors, potentially revealing subtle kinetic isotope effects that influence binding affinity or receptor activation caymanchem.commedchemexpress.commedchemexpress.com. In chemical ecology, this compound could serve as a tracer to study the distribution and persistence of Picaridin in various environmental compartments or to understand its ecological impact on non-target organisms. Such studies would provide deeper insights into the efficacy and environmental behavior of Picaridin, informing the development of next-generation repellents and pest management strategies.

Advanced Computational Chemistry and Molecular Modeling Incorporating Deuterated Analogs

Deuterated analogs like this compound offer unique opportunities for computational chemistry and molecular modeling. The substitution of hydrogen with deuterium (B1214612) can subtly alter molecular properties, such as vibrational frequencies and bond strengths, leading to measurable kinetic isotope effects (KIEs) cymitquimica.comresearchgate.net. These KIEs can be experimentally measured and computationally modeled to elucidate reaction mechanisms, transition states, and binding interactions. For this compound, computational studies could investigate how deuteration influences its interaction with target receptors, its conformational dynamics, or its susceptibility to metabolic enzymes. Density Functional Theory (DFT) studies, for example, can be used to model the degradation pathways of Picaridin, and incorporating deuterated analogs could refine these models by providing experimental validation for predicted isotope effects researchgate.net. Such advanced computational approaches incorporating deuterated analogs can lead to a more profound understanding of Picaridin's molecular behavior, potentially guiding the design of more effective and safer repellent compounds.

Q & A

How can researchers optimize the detection and quantification of Picaridin-d3 in environmental matrices using advanced analytical methodologies?

Answer:

To detect this compound in complex environmental samples (e.g., soil, water), researchers should employ hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns. Key considerations include:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference .

- Internal standards : Use isotopically labeled analogs (e.g., Picaridin-d6) to correct for recovery losses .

- Method validation : Assess limits of detection (LOD), matrix effects, and intra-day precision per ISO/IEC 17025 guidelines .

Advanced studies may compare high-resolution mass spectrometry (HRMS) for untargeted screening to identify degradation byproducts .

What experimental design frameworks (e.g., PICOT) are appropriate for evaluating the comparative efficacy of this compound against arthropod vectors in controlled field trials?

Answer:

The PICOT framework ensures rigor in designing vector-efficacy studies:

- Population : Specific arthropod species (e.g., Aedes aegypti) and human participant demographics .

- Intervention : Application of this compound at varying concentrations (e.g., 10–20% w/w).

- Comparison : Benchmark against DEET or IR3535, with placebo controls .

- Outcome : Protection time (hours) measured via WHO arm-in-cage assays .

- Time : Longitudinal assessment (e.g., 8-hour intervals) to model decay kinetics .

Ethical approval is critical for human trials, emphasizing informed consent and safety monitoring .

How can researchers resolve contradictions in data on this compound’s environmental persistence across aquatic and terrestrial ecosystems?

Answer:

Conflicting persistence data often arise from variability in experimental conditions . Mitigation strategies include:

- Standardized protocols : Adopt OECD guidelines for hydrolysis studies (pH 4–9) and photolysis under simulated sunlight .

- Ecological modeling : Use fugacity models to predict partitioning behavior in water-soil systems .

- Meta-analysis : Pool data from peer-reviewed studies, applying heterogeneity tests (e.g., I² statistic) to identify confounding variables like organic carbon content .

Researchers should report 95% confidence intervals and conduct sensitivity analyses to quantify uncertainty .

What methodological challenges arise when using this compound as a deuterated internal standard in human dermal absorption studies?

Answer:

Deuterated analogs like this compound introduce challenges such as:

- Isotopic purity : Ensure ≥98% deuterium incorporation via NMR validation to avoid cross-contamination .

- Matrix effects : Correct for ion suppression in LC-MS by spiking deuterated standards post-extraction .

- Pharmacokinetic variability : Account for inter-individual differences in stratum corneum thickness using multivariable regression .

Advanced approaches include microdialysis to measure real-time dermal flux, paired with stable isotope tracing .

How should researchers design studies to evaluate the non-target effects of this compound on aquatic invertebrates?

Answer:

Adopt OECD Test No. 218/219 for acute toxicity (48-hour LC₅₀) in Daphnia magna and chronic exposure assays (21-day reproduction endpoints). Critical steps:

- Dose-response curves : Test environmentally relevant concentrations (0.1–10 µg/L) .

- Behavioral endpoints : Use video tracking to assess swimming inhibition or avoidance behavior .

- Metabolomic profiling : Apply GC-MS to identify oxidative stress biomarkers (e.g., glutathione depletion) .

Control groups must exclude solvent carriers (e.g., ethanol) to isolate this compound-specific effects .

What statistical approaches are optimal for analyzing time-dependent repellent efficacy data in multi-center clinical trials?

Answer:

Use survival analysis (Kaplan-Meier curves) to model protection time, with Cox proportional hazards regression to adjust for covariates (e.g., sweat rate, ambient temperature) . For multi-center

- Mixed-effects models : Incorporate random effects for study sites to account for geographic variability .

- Bootstrapping : Resample datasets (≥1,000 iterations) to estimate confidence intervals for median protection times .

Data should be stratified by arthropod species and formulation type (e.g., lotion vs. spray) .

How can researchers leverage deuterium labeling in this compound to track metabolic pathways in mammalian systems?

Answer:

Deuterium labeling enables isotope ratio mass spectrometry (IRMS) to trace metabolites:

- In vitro assays : Incubate this compound with hepatic microsomes (e.g., human CYP3A4) and monitor deuteration loss via LC-HRMS .

- In vivo studies : Administer this compound orally to rodents, collect plasma/urine, and quantify major metabolites (e.g., hydroxylated derivatives) .

Ethical approval mandates humane endpoints and adherence to ARRIVE guidelines for animal research .

What quality control measures are essential for synthesizing high-purity this compound in academic laboratories?

Answer:

Critical QC steps include:

- Synthetic route validation : Optimize deuterium incorporation via catalytic deuteration of precursor alkenes .

- Purity assessment : Use chiral HPLC to confirm enantiomeric excess (>99%) and GC-FID to detect residual solvents .

- Stability testing : Store batches under accelerated conditions (40°C/75% RH) and monitor degradation via USP guidelines .

Collaborate with analytical cores for ISO-accredited certification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.